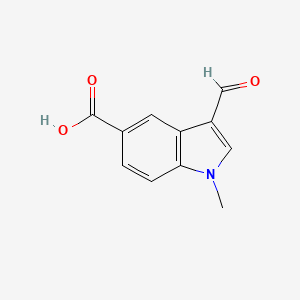
3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes an aminomethyl group, a hydroxyethyl group, and a thiolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of the thiolane ring. One common method involves the reaction of a suitable diene with a sulfur-containing reagent to form the thiolane ring. The aminomethyl and hydroxyethyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aminomethyl and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction can produce various hydroxyethyl or aminomethyl derivatives.
科学的研究の応用
3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione exerts its effects involves its interaction with specific molecular targets. The aminomethyl and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The thiolane ring can also participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione: is similar to other thiolane derivatives, such as 3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dioxide.
Differences: The presence of different functional groups (e.g., sulfoxides or sulfones) can significantly alter the compound’s reactivity and applications.
特性
分子式 |
C7H15NO3S |
|---|---|
分子量 |
193.27 g/mol |
IUPAC名 |
1-[3-(aminomethyl)-1,1-dioxothiolan-3-yl]ethanol |
InChI |
InChI=1S/C7H15NO3S/c1-6(9)7(4-8)2-3-12(10,11)5-7/h6,9H,2-5,8H2,1H3 |
InChIキー |
JRPBASVCEMSXMP-UHFFFAOYSA-N |
正規SMILES |
CC(C1(CCS(=O)(=O)C1)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13208189.png)

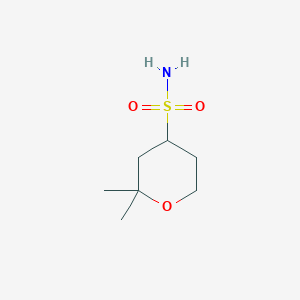

![3-Methyl-4-{[(2-methyl-4-sulfophenyl)carbamoyl]amino}benzenesulfonic acid](/img/structure/B13208213.png)
![4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208218.png)
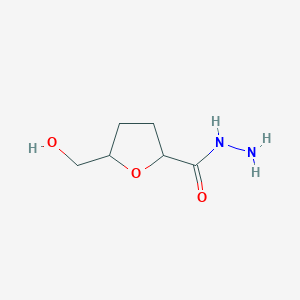

![5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13208261.png)
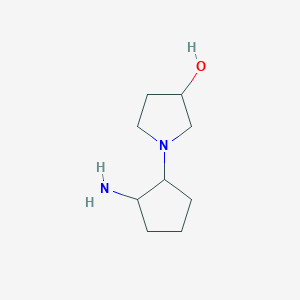
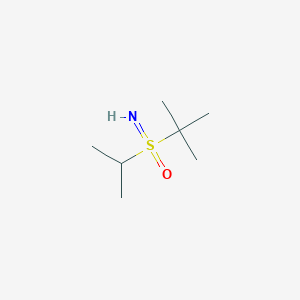
![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea](/img/structure/B13208283.png)
